

Potential off-target effects of ONO-4057 in research

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Compound of Interest

Compound Name: ONO4057

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ONO-4057 (Tirabrutinib) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ONO-4057, also known as Tirabrutinib (ONO/GS-4059), a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ONO-4057 (Tirabrutinib) and what is its mechanism of action?

ONO-4057 (Tirabrutinib) is a potent and selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4][5][6] Tirabrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[4] This blocks downstream signaling pathways, such as those involving AKT and ERK, thereby inhibiting the growth of malignant B-cells.[6]

Q2: What are "off-target effects" and why are they a concern for kinase inhibitors like ONO-4057?

Off-target effects refer to the unintended interaction of a drug with proteins other than its primary target. For kinase inhibitors, this often means binding to and inhibiting other kinases that share structural similarities in their ATP-binding pockets. These off-target interactions can lead to unexpected cellular effects, confounding experimental results and potentially causing adverse effects in clinical settings.[7][8] The first-generation BTK inhibitor, ibrutinib, is known to have off-target activity against several kinases, which has been associated with side effects like bleeding and atrial fibrillation.[7][8]

Q3: How does the selectivity profile of ONO-4057 (Tirabrutinib) compare to the first-generation inhibitor, ibrutinib?

ONO-4057 (Tirabrutinib) is a second-generation BTK inhibitor designed for enhanced selectivity compared to ibrutinib.[2] Biochemical and cellular assays have demonstrated that Tirabrutinib has significantly less activity against many of the off-target kinases inhibited by ibrutinib, such as EGFR, ITK, TEC, and SRC family kinases.[3][9] This high selectivity is thought to contribute to its more favorable safety profile observed in clinical studies.[7][10]

Q4: What are the known off-target kinases of ONO-4057 (Tirabrutinib) and what are the potential experimental implications?

While highly selective, ONO-4057 is not entirely specific for BTK. It exhibits some activity against a limited number of other kinases. Researchers should be aware of these potential off-targets when interpreting data. For example, if an unexpected phenotype is observed in a cell line that does not primarily rely on BCR signaling, it may be due to inhibition of a low-level off-target kinase. It is crucial to use appropriate controls, such as cell lines with BTK knockout or comparing results with other BTK inhibitors with different selectivity profiles.

Troubleshooting Guide

Issue 1: Unexpected cell toxicity or growth inhibition in a non-B-cell line.

- **Possible Cause:** Off-target kinase inhibition. While ONO-4057 is highly selective, it may inhibit other kinases essential for the survival of specific cell types.
- **Troubleshooting Steps:**

- Confirm BTK expression: Verify that your cell line does not express BTK, or that BTK is not a critical survival factor.
- Kinase Profiling: If the unexpected effect is significant and reproducible, consider performing a broad kinase screen (e.g., KINOMEscan) on your cell line treated with ONO-4057 to identify potential off-target interactions.
- Use a structurally different BTK inhibitor: Compare the effects of ONO-4057 with another selective BTK inhibitor (e.g., acalabrutinib) or a non-selective inhibitor (e.g., ibrutinib) to see if the phenotype is consistent across BTK inhibitors or specific to ONO-4057.

Issue 2: Discrepancy between biochemical assay (IC₅₀) and cell-based assay (EC₅₀) results.

- Possible Cause 1: Cell permeability and efflux. The compound may not efficiently penetrate the cell membrane or may be actively transported out of the cell.
- Possible Cause 2: High intracellular ATP concentration. In biochemical assays, ATP concentrations can be controlled, while in cells, high physiological ATP levels can compete with ATP-competitive inhibitors, leading to a rightward shift in potency.
- Troubleshooting Steps:
 - Assess cell permeability: Use methods like LC-MS/MS to quantify intracellular drug concentrations.
 - Modulate efflux pumps: Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) by using known efflux pump inhibitors.
 - Measure target engagement in cells: Use a cell-based assay that directly measures the binding of ONO-4057 to BTK, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.

Issue 3: Inconsistent results in in vitro kinase assays.

- Possible Cause: Assay conditions are not optimized. Factors like enzyme concentration, substrate quality, ATP concentration, and DMSO concentration can significantly impact results.

- Troubleshooting Steps:
 - Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate.
 - ATP Concentration: Use an ATP concentration close to the K_m value for the kinase to accurately determine the potency of ATP-competitive inhibitors.
 - DMSO Concentration: Keep the final DMSO concentration low (typically <1%) and consistent across all wells.
 - Controls: Always include positive (known inhibitor) and negative (vehicle) controls.

Data Presentation

Table 1: Comparative Biochemical Selectivity of BTK Inhibitors

This table summarizes the inactivation efficiency (k_{inact}/K_i) of Tirabrutinib and Ibrutinib against BTK and key off-target kinases. A higher k_{inact}/K_i value indicates greater potency. The selectivity ratio is calculated relative to BTK.

Kinase	Tirabrutinib (k_{inact}/K_i , M- 1s-1)	Ibrutinib (k_{inact}/K_i , M- 1s-1)	Tirabrutinib Selectivity (vs. BTK)	Ibrutinib Selectivity (vs. BTK)
BTK	2.4×10^4	1.1×10^6	1	1
TEC	4.8×10^2	1.1×10^5	50	10
ITK	< 2.5	1.2×10^4	>9600	92
EGFR	< 2.5	1.1×10^3	>9600	1000
ERBB2	< 2.5	3.3×10^3	>9600	333
LCK	< 2.5	1.2×10^4	>9600	92

Data adapted from biochemical characterization studies. Absolute values may vary between experiments.

Table 2: Comparative Cellular IC50 Values of BTK Inhibitors

This table shows the half-maximal inhibitory concentrations (IC50) in cellular assays, reflecting the potency in a more physiological context.

Assay	Tirabrutinib (IC50, nM)	Ibrutinib (IC50, nM)
BTK Autophosphorylation (TMD8 cells)	23.9	-
Cell Growth Inhibition (TMD8 cells)	3.59	-
EGFR Phosphorylation (A431 cells)	>10,000	~10

Data compiled from various in vitro studies.[3]

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of ONO-4057 against purified BTK or other kinases.

- Materials:
 - Recombinant human BTK enzyme
 - Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]
 - ATP at 2x the final desired concentration (e.g., 20μM for a 10μM final concentration, near the Km of BTK)
 - Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
 - ONO-4057 serial dilutions in DMSO, then further diluted in Kinase Buffer
 - ADP-Glo™ Kinase Assay Kit (Promega)

- 384-well white assay plates
- Procedure:
 - Add 1 μ L of ONO-4057 dilution or DMSO vehicle to the wells of a 384-well plate.[\[4\]](#)
 - Add 2 μ L of BTK enzyme diluted in Kinase Buffer.
 - Initiate the reaction by adding 2 μ L of the substrate/ATP mix.[\[4\]](#)
 - Incubate at room temperature for 60 minutes.[\[4\]](#)
 - Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[\[4\]](#)
 - Incubate at room temperature for 40 minutes.[\[4\]](#)
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[\[4\]](#)
 - Incubate at room temperature for 30 minutes.[\[4\]](#)
 - Read luminescence on a plate reader.
 - Calculate percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression.

2. Cell-Based BTK Autophosphorylation Assay (Western Blot)

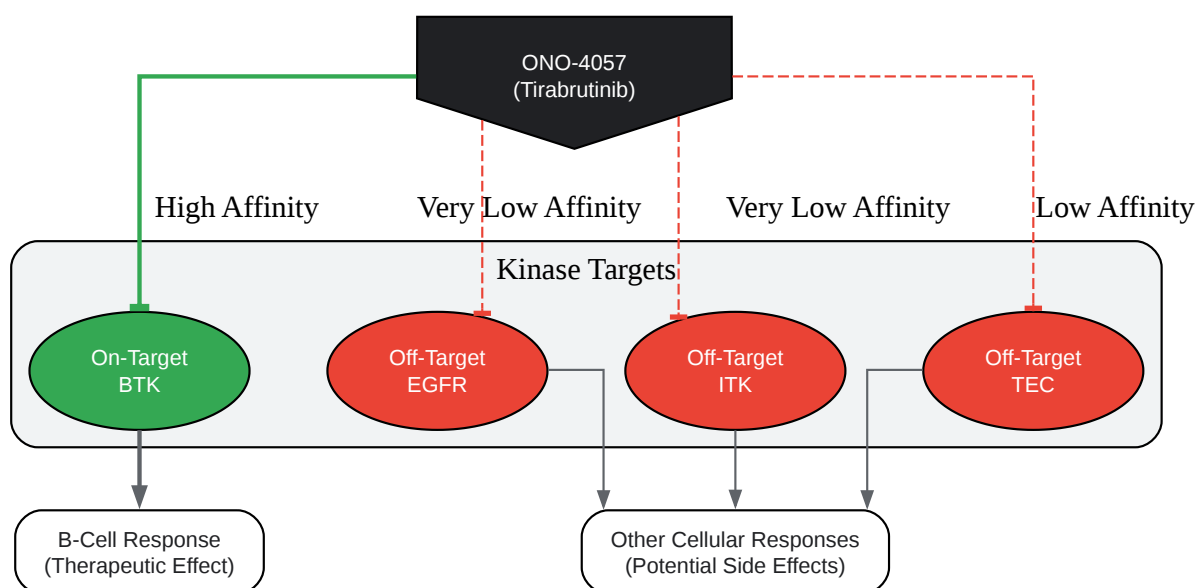
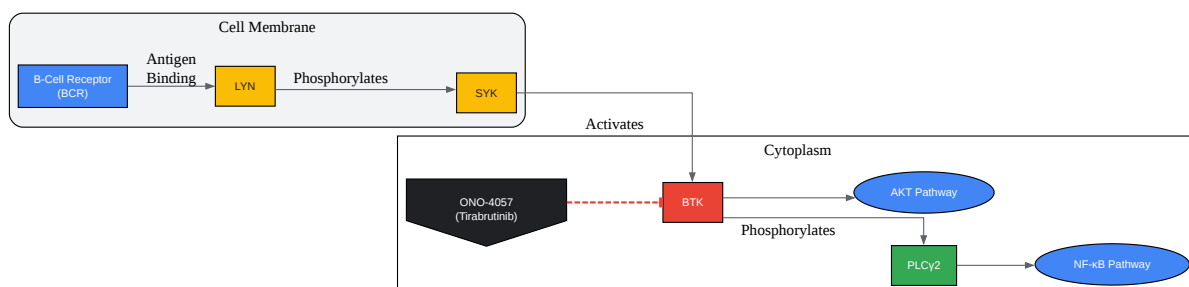
This protocol assesses the ability of ONO-4057 to inhibit BTK activity within a cellular context.

- Materials:
 - B-cell lymphoma cell line (e.g., Ramos, TMD8)
 - Cell culture medium and supplements
 - ONO-4057 serial dilutions

- B-cell receptor agonist (e.g., anti-human IgM)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
 - Seed cells (e.g., Ramos cells) and allow them to attach or stabilize in culture.
 - Pre-treat cells with various concentrations of ONO-4057 or DMSO vehicle for 1-2 hours.
 - Stimulate the B-cell receptor by adding anti-human IgM (e.g., 12 µg/ml) for 10 minutes.[\[11\]](#)
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Perform SDS-PAGE, loading 30-40 µg of total protein per lane.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary anti-phospho-BTK (Tyr223) antibody (e.g., 1:1000 dilution) overnight at 4°C.[\[8\]](#)

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with anti-total-BTK antibody as a loading control.

Visualizations



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